Ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazines. This compound is characterized by its unique structural features, which include a thieno-pyridazine core, a furan amide substituent, and a fluorophenyl group. The presence of these functional groups suggests potential applications in pharmaceuticals and materials science due to their diverse biological activities.
The compound can be synthesized through various chemical methods involving the reaction of specific precursors. Its synthesis is often documented in chemical literature and product catalogs from suppliers specializing in organic compounds.
This compound can be classified under:
The synthesis of ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves several key steps:
The synthesis may employ various techniques such as:
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3F)
This representation helps in understanding the connectivity and spatial arrangement of atoms within the molecule.
Ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications.
Relevant data on melting points and boiling points should be acquired through experimental determination or supplier specifications.
Ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific uses:
Research continues to explore its full potential across various scientific fields due to its unique structural characteristics and reactivity profiles.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2